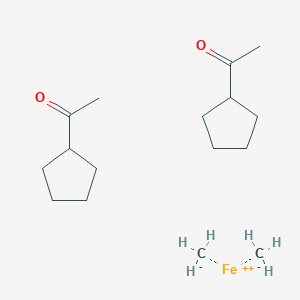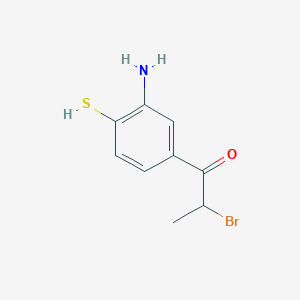
Carbanide;1-cyclopentylethanone;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1-cyclopentylethanone;iron(2+) is a complex organometallic compound that combines the properties of carbanides, cyclopentylethanone, and iron(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1-cyclopentylethanone;iron(2+) typically involves the reaction of cyclopentyl methyl ketone (1-cyclopentylethanone) with iron(2+) salts in the presence of a suitable base. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;1-cyclopentylethanone;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) complexes. Substitution reactions can result in a variety of iron-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Carbanide;1-cyclopentylethanone;iron(2+) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Carbanide;1-cyclopentylethanone;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can coordinate with various ligands, facilitating electron transfer and catalytic activity. The pathways involved often include redox reactions and ligand exchange processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Carbanide;1-cyclopentylethanone;iron(2+) include:
Ferrocene: An organometallic compound with a similar iron center but different ligand structure.
Cyclopentadienyliron(II) dicarbonyl dimer: Another iron(2+) complex with cyclopentadienyl ligands.
Iron(II) acetylacetonate: A coordination complex with iron(2+) and acetylacetonate ligands.
Uniqueness
Carbanide;1-cyclopentylethanone;iron(2+) is unique due to its combination of carbanide and cyclopentylethanone ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific catalytic and research applications .
Eigenschaften
Molekularformel |
C16H30FeO2 |
|---|---|
Molekulargewicht |
310.25 g/mol |
IUPAC-Name |
carbanide;1-cyclopentylethanone;iron(2+) |
InChI |
InChI=1S/2C7H12O.2CH3.Fe/c2*1-6(8)7-4-2-3-5-7;;;/h2*7H,2-5H2,1H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
GSYYYFGLPXPIDX-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(=O)C1CCCC1.CC(=O)C1CCCC1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)

